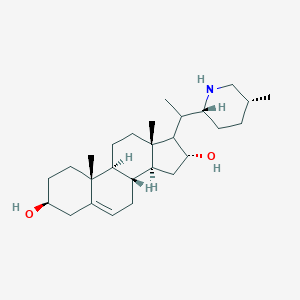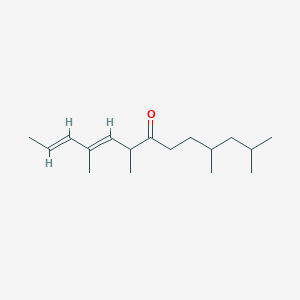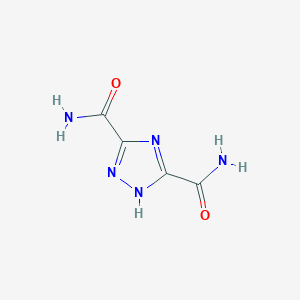
2-Amino-2,3-dimetilbutirilamida
Descripción general
Descripción
2-Amino-2,3-dimethylbutyramide, also known as 2-Amino-2,3-dimethylbutyramide, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2,3-dimethylbutyramide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2,3-dimethylbutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2,3-dimethylbutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de herbicidas imidazolinona
ADBA es un intermedio importante en la síntesis de herbicidas imidazolinona . Los herbicidas imidazolinona, como el imazetapir, el imazacuan y el imazapir, se utilizan ampliamente en todo el mundo para el control de amplio espectro de malezas de hoja ancha y gramíneas en cultivos de arroz y leguminosas .
Biocatálisis
Se ha explorado la producción recombinante de nitrilo hidratasa (NHase) en Escherichia coli para la síntesis de ADBA . Se estudiaron las propiedades enzimáticas de la NHase recombinante e indicaron una estabilidad térmica robusta y la inhibición de los iones cianuro debido a la degradación del sustrato .
Producción enzimática
Se desarrolló una nueva ruta enzimática para la síntesis de ADBA a partir de 2-amino-2,3-dimetilbutirilo nitrilo (ADBN) . Este proceso supera la inhibición de NHase por cianuro disociado de ADBN mediante el control de la temperatura .
Uso en química verde
El sistema bifásico solvente fluorado-acuoso se ha aplicado a un proceso biocatalítico por primera vez, lo que sugiere que el solvente fluorado empleado en el sistema bifásico satisface los requisitos para la química verde .
Preparación de nuevos ligandos quirales
ADBA se usa para preparar nuevos ligandos quirales . Los ligandos quirales son importantes en el campo de la síntesis asimétrica, que es un proceso clave en la producción de productos farmacéuticos y agroquímicos.
Aplicaciones industriales
La síntesis enzimática de ADBA utilizando células completas de Rhodococcus boritolerans CCTCC M 208108 muestra potencial para la aplicación industrial
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones
Cellular Effects
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.
Molecular Mechanism
It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may interact with this enzyme and potentially others in its biochemical pathway.
Temporal Effects in Laboratory Settings
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of 2-Amino-2,3-dimethylbutyramide may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.
Metabolic Pathways
It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may be involved in the metabolic pathway of this enzyme.
Transport and Distribution
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.
Propiedades
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40963-14-2 | |
| Record name | 2-Amino-2,3-dimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?
A1: Nitrile hydratase offers several advantages for ADBA synthesis:
- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].
Q2: What challenges are associated with using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production, and how are they addressed?
A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)




![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)







![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
